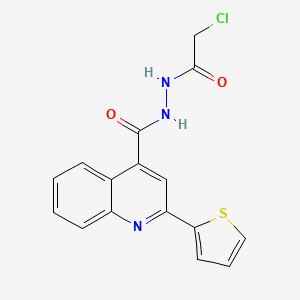

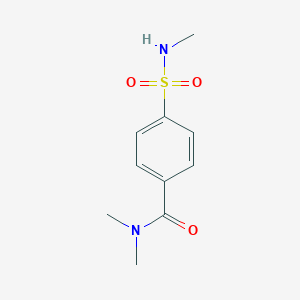

![molecular formula C12H17ClN2 B2515121 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-51-0](/img/structure/B2515121.png)

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine

説明

The compound "2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are important in various chemical reactions and have applications in different fields, including pharmaceuticals and agrochemicals. The specific compound is structurally related to several other compounds discussed in the provided papers, which involve chlorinated pyridines and their interactions with other chemical groups.

Synthesis Analysis

The synthesis of related chloro-pyridine compounds involves multiple steps, including chlorination and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, starts from 2-amino-4-methylpyridine and involves chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine in DMF, yielding an overall yield of about 62% . Similarly, the compound 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was obtained using a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of chloro-pyridine derivatives is characterized by the presence of a chloro group attached to the pyridine ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of a related compound, (E)2-(3′-Bromo-5′-chloro-salicylideneamino)-4-methyl Pyridine, shows that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of similar chloro-pyridine compounds .

Chemical Reactions Analysis

Chloro-pyridine compounds participate in various chemical reactions, including cross-coupling and condensation reactions. The presence of the chloro group can make the pyridine ring a reactive site for further functionalization, as seen in the synthesis of related compounds . Additionally, the interaction of chloro-pyridine derivatives with other molecules, such as DNA, can be studied through spectroscopic methods, indicating their potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-pyridine derivatives can be analyzed using various spectroscopic and chromatographic techniques. For instance, the analysis of 2-Chloro-5-Aminomethyl Pyridine by HPLC provided a standard deviation of 0.31%, a variation coefficient of 0.32%, and an average recovery of 100.37% . Gas chromatography was used to analyze 2-chloro-5-trifluorometyl pyridine, yielding a coefficient of variation of 0.33% and an average recovery of 100.7% . These methods are essential for determining the purity and concentration of such compounds in various samples.

科学的研究の応用

Neuroprotective and Cognitive Benefits

One of the notable applications of derivatives of 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine compounds is in neuroprotection and cognitive enhancement. Zhang Hong-ying (2012) found that certain acetic ether derivatives, which are structurally similar to 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine, showed a significant improvement in learning and memory reconstruction in mice models. The derivatives reduced error frequency and prolonged latency in the darkness avoidance test and reduced arrival time in the water maze test, indicating a potential application in treating cognitive dysfunctions (Zhang, 2012).

Versatility in Coordination Chemistry

M. Boča, R. Jameson, and W. Linert (2011) reviewed the chemistry and properties of compounds structurally related to 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds showed diverse chemical properties and formed various complex compounds, exhibiting significant spectroscopic, structural, magnetic, biological, and electrochemical activities. This suggests that 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine derivatives could also have diverse applications in multiple fields including material science and biological sciences (Boča et al., 2011).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry and drug design, pyridine derivatives like 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine have shown significant potential. Abu-Taweel et al. (2022) highlighted the role of pyridine derivatives in various biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity. Additionally, these derivatives exhibit high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Agrochemical Applications

Pyridine-based compounds, including derivatives of 2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine, are crucial in the agrochemical industry as well. Guan et al. (2016) discussed the role of these compounds as pesticides, including fungicides, insecticides, acaricides, and herbicides. The review highlighted the importance of finding new methods to enhance the efficiency of discovering novel lead compounds in the agrochemical field, underscoring the relevance of these derivatives in agriculture (Guan et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10-4-2-3-7-15(10)9-11-5-6-12(13)14-8-11/h5-6,8,10H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJRFHPCKPHDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324265 | |

| Record name | 2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine | |

CAS RN |

861211-51-0 | |

| Record name | 2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

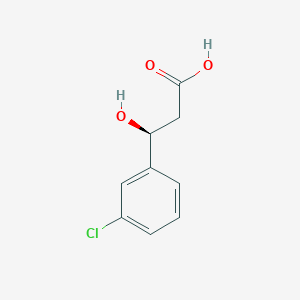

![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

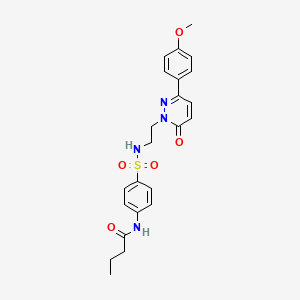

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)

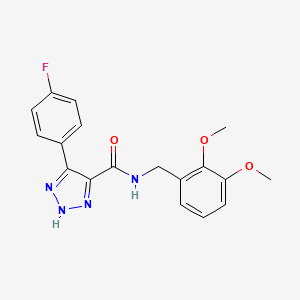

![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)